Melphalan flufenamide hydrochloride
Overview
Description
Melphalan Flufenamide Hydrochloride is the hydrochloride salt form of melphalan flufenamide, a peptide-drug conjugate composed of a peptide conjugated, via an aminopeptidase-targeting linkage, to the alkylating agent melphalan, with potential antineoplastic and anti-angiogenic activities. Upon administration, the highly lipophilic melphalan flufenamide penetrates cell membranes and enters cells. In aminopeptidase-positive tumor cells, melphalan flufenamide is hydrolyzed by peptidases to release the hydrophilic alkylating agent melphalan. This results in the specific release and accumulation of melphalan in aminopeptidase-positive tumor cells. Melphalan alkylates DNA at the N7 position of guanine residues and induces DNA intra- and inter-strand cross-linkages. This results in the inhibition of DNA and RNA synthesis and the induction of apoptosis, thereby inhibiting tumor cell proliferation. Peptidases are overexpressed by certain cancer cells. The administration of melphalan flufenamide allows for enhanced efficacy and reduced toxicity compared to melphalan.
Mechanism of Action
Melphalan flufenamide hydrochloride, also known as melflufen, is a first-in-class peptide-drug conjugate that has shown significant promise in the treatment of multiple myeloma . This article provides a comprehensive overview of its mechanism of action.
Target of Action
Melflufen primarily targets aminopeptidases , which are overexpressed in several malignancies . These enzymes play a key role in protein homeostasis and are involved in cellular processes such as cell-cycle progression and programmed cell death .
Mode of Action
Melflufen is a prodrug of melphalan . Due to its high lipophilicity, it is rapidly transported across the cell membrane . Once inside the cells, melflufen is almost immediately hydrolyzed by aminopeptidases to yield more hydrophilic alkylating molecules, such as melphalan . Like other nitrogen mustard drugs, melflufen exerts antitumor activity through DNA crosslinking .
Biochemical Pathways
The primary biochemical pathway affected by melflufen involves the disruption of DNA function and repair . By damaging the DNA of cancer cells, melflufen can help kill them and prevent the cancer from growing and spreading .
Pharmacokinetics
Melflufen is metabolized by aminopeptidase hydrolysis and by spontaneous hydrolysis on N-mustard . Pharmacokinetic analysis of plasma samples showed a rapid formation of melphalan; concentrations generally exceeded those of melflufen during ongoing infusion . Melflufen rapidly disappeared from plasma after infusion, while melphalan typically peaked a few minutes after the end of infusion .
Result of Action
The result of melflufen’s action is the induction of irreversible DNA damage, leading to cell death . It displays cytotoxic activity against myeloma cell lines resistant to other treatments, including alkylators . It has also demonstrated inhibition of angiogenesis and the metastatic process in preclinical studies .
Action Environment
The action of melflufen is influenced by the overexpression of aminopeptidases in cancer cells . This overexpression allows for the rapid uptake and hydrolysis of melflufen, leading to the release of the alkylating agent melphalan . The high lipophilicity of melflufen also contributes to its rapid uptake by cells .
Biochemical Analysis
Biochemical Properties
Melphalan flufenamide hydrochloride interacts with various enzymes and proteins. It is metabolized by aminopeptidase hydrolysis and by spontaneous hydrolysis on N-mustard . The nature of these interactions involves the rapid absorption of this compound by myeloma cells due to its high lipophilicity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It shows antitumor activity against multiple myeloma (MM) cells and inhibits angiogenesis . It influences cell function by inducing irreversible DNA damage and cytotoxicity in MM cells .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. Once inside the cell, the conjugate peptide of this compound is immediately cleaved by aminopeptidases, releasing the hydrophilic alkylating agent melphalan, which is retained inside the cell .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows increased potency in myeloma cells compared to melphalan, rapidly inducing irreversible DNA damage, leading to cell apoptosis .
Transport and Distribution
Due to its high lipophilicity, this compound is rapidly absorbed by myeloma cells . Specific details about its transport and distribution within cells and tissues are not mentioned in the available literature.
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWSKHHXLCVHI-VROPFNGYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl3FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380449-54-7 | |
Record name | Melphalan flufenamide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELPHALAN FLUFENAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412470A0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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